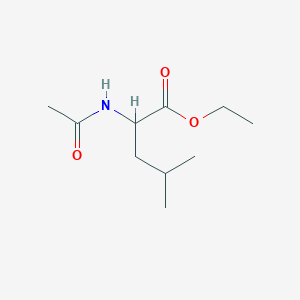
1-(2,4-Dimethoxybenzenesulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxybenzenesulfonyl)azepane, also known as DBZA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBZA is a sulfonamide compound that consists of a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. The compound has a molecular weight of 325.38 g/mol and a melting point of 160-162°C.
作用機序
1-(2,4-Dimethoxybenzenesulfonyl)azepane exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes and proteins play a crucial role in various physiological processes, including inflammation, tumor growth, and tissue repair. By inhibiting their activity, 1-(2,4-Dimethoxybenzenesulfonyl)azepane can potentially prevent or treat various diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-Dimethoxybenzenesulfonyl)azepane can exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. Additionally, 1-(2,4-Dimethoxybenzenesulfonyl)azepane has been shown to have low toxicity and high selectivity towards certain cell types, making it a promising candidate for targeted drug delivery.
実験室実験の利点と制限
One of the main advantages of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its versatility in terms of its potential applications in various fields of research. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments. However, one limitation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are numerous potential future directions for research on 1-(2,4-Dimethoxybenzenesulfonyl)azepane, including exploring its potential applications in drug development, materials science, and nanotechnology. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects and to optimize its synthesis and purification methods. Overall, 1-(2,4-Dimethoxybenzenesulfonyl)azepane is a promising compound with significant potential for various applications in scientific research.
合成法
The synthesis of 1-(2,4-Dimethoxybenzenesulfonyl)azepane can be achieved through various methods, including the reaction of 1-azepanamine with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane as a white solid, which can be purified through recrystallization.
科学的研究の応用
1-(2,4-Dimethoxybenzenesulfonyl)azepane has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for drug development.
特性
製品名 |
1-(2,4-Dimethoxybenzenesulfonyl)azepane |
|---|---|
分子式 |
C14H21NO4S |
分子量 |
299.39 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChIキー |
DGVDNNZCSODCPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
正規SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)

